molecular formula C14H18O5 B050330 (+)-Goniothalesdiol CAS No. 204975-45-1

(+)-Goniothalesdiol

Cat. No.: B050330
CAS No.: 204975-45-1
M. Wt: 266.29 g/mol
InChI Key: RUDVTXZKYPJLFH-AHLTXXRQSA-N
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Description

Methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate is a complex organic compound with a unique structure that includes a dihydroxy oxolane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Chemical Synthesis

The synthesis of (+)-goniothalesdiol has been achieved through various methods. A notable approach involves a total stereoselective synthesis that can be accomplished in nine steps from commercially available precursors. This method not only emphasizes the efficiency of synthesis but also maintains high stereoselectivity, which is crucial for the biological activity of the compound . A concise synthesis was also reported with an overall yield of 17.7% .

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Adipogenic Activity : Recent studies indicate that this compound shows significant adipogenic activity in 3T3-L1 preadipocytes, suggesting its potential role in adipogenesis and metabolic regulation . This activity could have implications for obesity research and metabolic disorders.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have shown promise in preventing neuroinflammation and protecting neuronal cells from oxidative stress. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anticancer Properties : While some studies have explored the anticancer effects of this compound, results have been mixed. It has not shown clear effects on cancer cell proliferation in certain models; however, its activity may vary depending on the cancer type and cellular context .

Therapeutic Potential

The therapeutic applications of this compound are being actively researched:

  • Metabolic Disorders : Due to its adipogenic activity, there is potential for developing this compound as a treatment for metabolic disorders related to obesity and insulin resistance.
  • Neurodegenerative Diseases : The compound's neuroprotective effects open avenues for research into treatments for neurodegenerative diseases, focusing on reducing inflammation and oxidative stress in neuronal cells.
  • Phytopharmaceuticals : Given its natural origin, this compound may be incorporated into phytopharmaceutical formulations aimed at enhancing metabolic health or providing neuroprotection.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Parvistone E StudyAdipogenic ActivityDemonstrated significant adipogenic effects in 3T3-L1 preadipocytes .
Neuroprotection ResearchNeuroprotective EffectsShowed potential in preventing oxidative stress-induced neuronal damage .
Cancer Cell Proliferation StudyAnticancer PropertiesMixed results; no clear inhibition observed across various cancer cell lines .

Mechanism of Action

The mechanism of action of methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The dihydroxy groups can form hydrogen bonds with biomolecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]propanoate
  • Methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-ethyloxolan-2-yl]propanoate
  • Methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-isopropyloxolan-2-yl]propanoate

Uniqueness

Methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biomolecules, potentially leading to stronger and more specific biological effects.

Biological Activity

(+)-Goniothalesdiol is a naturally occurring compound derived from the plant Goniothalamus amuyon, belonging to the Annonaceae family. This compound has garnered significant attention due to its diverse biological activities, particularly its potential as an antitumor agent. The following article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Structure

This compound has a unique tetrahydrofuran structure characterized by its chiral centers. The chemical formula is C14_{14}H22_{22}O3_3, and its structure can be represented as follows:

C14H22O3\text{C}_{14}\text{H}_{22}\text{O}_{3}

Synthesis

The synthesis of this compound has been achieved through various methods, including:

  • Stereoselective Total Synthesis : Achieved from (−)-d-tartaric acid, resulting in high yields .
  • Divergent Synthesis : Explored for 2,6-disubstituted tetrahydropyran derivatives, including this compound .

Summary of Synthesis Methods

MethodStarting MaterialYield (%)Reference
Stereoselective Total(−)-d-tartaric acidHigh
Divergent SynthesisVarious 2,6-disubstituted precursorsVariable

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluating its effects on human cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis in various cancer types.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .

The proposed mechanism of action includes:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S phase.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cellular damage.

Case Studies

  • Study on HeLa Cells :
    • Concentration: 10-50 µM
    • Observations: Dose-dependent reduction in cell viability with significant apoptosis markers at 50 µM.
  • MCF-7 Cell Line Evaluation :
    • Concentration: 20 µM
    • Findings: Induced G1 phase arrest and increased expression of p53 and p21 proteins.

Summary of Biological Activities

Activity TypeEffectCell Lines TestedReference
AntitumorInhibition of proliferationHeLa, MCF-7, A549
Apoptosis InductionActivation of caspasesHeLa
Cell Cycle ArrestG1/S phase arrestMCF-7

Properties

IUPAC Name

methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVTXZKYPJLFH-AHLTXXRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.